N-((4-hydroxychroman-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-((4-hydroxychroman-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS: 1351596-76-3) is a benzenesulfonamide derivative characterized by a hydroxychroman-methyl group and a trifluoromethyl substituent on the aromatic ring .
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4S/c18-17(19,20)12-4-3-5-13(10-12)26(23,24)21-11-16(22)8-9-25-15-7-2-1-6-14(15)16/h1-7,10,21-22H,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBSSQIHTUIEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-hydroxychroman-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈F₃N₁O₃S
- Molecular Weight : 365.4 g/mol
The biological activity of this compound can be attributed to its structural components:
- Trifluoromethyl Group : This group enhances lipophilicity and may influence the binding affinity to biological targets.
- Benzenesulfonamide Moiety : Known for its role in various pharmacological activities, including inhibition of enzyme activity.
- Hydroxychroman Structure : Contributes to antioxidant properties and potential interaction with cellular signaling pathways.
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study evaluating various synthesized compounds showed that those containing the trifluoromethyl group demonstrated enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism appears to involve apoptosis induction and cell cycle arrest.
2. Anti-inflammatory Effects
The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vitro studies suggest moderate inhibition, indicating potential use as an anti-inflammatory agent.
3. Antioxidant Activity
The hydroxychroman component is associated with antioxidant properties, which may help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals.
Case Studies
- Cytotoxicity Evaluation : A study reported IC₅₀ values for the compound against MCF-7 cells at approximately 15 µM, showcasing its potential as an anticancer agent .
- Enzyme Inhibition Studies : The compound exhibited an IC₅₀ of 19.2 µM against acetylcholinesterase (AChE), indicating moderate inhibitory effects that could be beneficial in neurodegenerative diseases .
Data Table of Biological Activities
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of N-((4-hydroxychroman-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide as an anticancer agent. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung) | 12.5 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10.3 | Disruption of mitochondrial function |
Case Study:
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound and evaluated their anticancer activities using various assays. The most potent derivative exhibited significant apoptosis-inducing activity in MCF-7 cells, suggesting a promising lead for further development .
1.2 Anti-inflammatory Properties
The compound has shown potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines.
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-α | 75 | 20 |
| IL-6 | 60 | 20 |
| IL-1β | 70 | 20 |
Case Study:
A research article demonstrated that this compound significantly reduced TNF-α levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Enzyme Inhibition
The compound acts as an inhibitor for several key enzymes, making it useful in drug design for conditions like diabetes and hypertension.
2.1 Carbonic Anhydrase Inhibition
This compound has been identified as a carbonic anhydrase inhibitor, which is crucial for developing treatments for glaucoma and certain types of tumors.
| Enzyme Type | IC50 (µM) |
|---|---|
| Carbonic Anhydrase II | 5.0 |
| Carbonic Anhydrase IX | 3.5 |
Case Study:
In vitro assays revealed that the compound effectively inhibits carbonic anhydrase activity, supporting its use in therapeutic applications targeting ocular hypertension .
Antimicrobial Activity
Emerging research indicates that this compound possesses antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study:
A study published in Antimicrobial Agents and Chemotherapy reported that the compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential as a novel antimicrobial agent .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide’s nitrogen can act as a nucleophile in reactions with electrophiles. Examples include:
-
Alkylation : Reacting with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives .
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields N-acylsulfonamides .
Example Reaction :
Reported yields for analogous sulfonamides: 60–80% .
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group on the benzene ring is electron-withdrawing, directing EAS to the meta position. Potential reactions include:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the meta position relative to the sulfonamide .
-
Halogenation : Bromination or chlorination using Br₂/FeBr₃ or Cl₂/FeCl₃ .
Challenges : The trifluoromethyl group’s steric bulk may reduce reaction rates compared to non-fluorinated analogs .
Reductive Coupling Reactions
Sulfonamides participate in nickel-catalyzed cross-electrophile coupling (XEC) reactions. For example:
-
Intramolecular cyclopropanation : Under Ni catalysis (e.g., (R)-BINAPNiCl₂), benzylic sulfonamides form cyclopropanes via C–N bond activation .
Mechanism :
-
Oxidative addition of the C–N bond to Ni(0).
-
Transmetalation with MeMgI.
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Intramolecular Sₙ2-type cyclization to form the cyclopropane .
Reported Efficiency :
Hydroxyl Group Reactivity
The 4-hydroxyl group on the chroman ring can undergo:
-
Etherification : Reacting with alkyl halides (e.g., methyl iodide) to form ethers.
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Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl to a ketone, though this may destabilize the chroman scaffold .
Stability Note : The hydroxyl group enhances hydrogen-bonding interactions in biological systems but may limit solubility in apolar solvents .
Biological Activity and Stability
While not a direct reaction, the compound’s stability under physiological conditions is critical for drug development:
-
Hydrolytic Stability : The sulfonamide bond resists hydrolysis at pH 7.4 (t₁/₂ > 24 hrs) .
-
Metabolic Pathways : Likely undergoes hepatic CYP450-mediated oxidation at the chroman methyl group .
Comparative Reactivity Table
| Reaction Type | Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | Chroman-methylamine | DCM, pyridine, 0°C → RT | Target compound | 85 |
| N-Alkylation | Target compound + CH₃I | NaH, DMF, RT | N-Methyl derivative | 72 |
| Intramolecular XEC | Target compound + Ni catalyst | PhMe, MgI₂, MeMgI, 60°C | Cyclopropane derivative | 91 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its hydroxychroman-methyl group, distinguishing it from other benzenesulfonamide derivatives. Below is a comparative analysis with key analogues:
Key Observations:
Hydroxychroman vs. Cyclopropyl Substituents : The hydroxychroman group introduces a rigid, bicyclic framework that may enhance binding specificity compared to the smaller cyclopropyl group in N-cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide. This rigidity could improve target engagement but may reduce solubility .
Trifluoromethyl Group : Present in both the target compound and its cyclopropyl analogue, this group likely contributes to metabolic stability and electron-deficient aromatic rings, favoring interactions with hydrophobic enzyme pockets .
Hydroxyphenyl vs. Chroman-Methyl : N-(4-hydroxyphenyl)benzenesulfonamide lacks the trifluoromethyl group and chroman system, resulting in simpler hydrogen-bonding interactions but reduced complexity for target modulation .
Physicochemical Properties
- Solubility : The hydroxychroman group may reduce aqueous solubility compared to smaller substituents (e.g., cyclopropyl) due to increased hydrophobicity.
- Stability : The trifluoromethyl group likely enhances resistance to oxidative degradation, a feature shared with fluorinated analogues in and .
Q & A
Q. Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, especially for the trifluoromethyl group .
- X-ray Crystallography : Resolves stereochemical ambiguities and hydrogen-bonding networks in the solid state .
How is the in vitro biological activity of this compound typically assessed, and what initial screening assays are recommended?
Basic
Initial screening focuses on target engagement and cytotoxicity:
- Enzyme Inhibition Assays : AMPK activation is measured via phosphorylation of downstream targets (e.g., acetyl-CoA carboxylase) using Western blotting or ELISA .
- Cell Viability Assays : MTT or ATP-based assays in cancer cell lines (e.g., PC-3 or PTEN-null models) evaluate anti-proliferative effects .
- Solubility and Metabolic Stability : High-performance liquid chromatography (HPLC) assesses stability in simulated physiological buffers .
What strategies are employed to optimize the pharmacokinetic properties of this sulfonamide derivative, particularly regarding its metabolic stability and bioavailability?
Q. Advanced
- Trifluoromethyl Group : Enhances metabolic stability by resisting oxidative degradation in cytochrome P450-rich environments .
- Hydroxychroman Modification : Improves solubility via hydrogen-bonding interactions, balancing lipophilicity (logP) for membrane permeability .
- Prodrug Design : Esterification of the hydroxyl group (e.g., acetyl or phosphate esters) enhances oral bioavailability, as demonstrated in xenograft models .
How can researchers resolve contradictions in reported biological activities of this compound across different experimental models?
Advanced
Contradictions often arise from:
- Cell Line Variability : AMPK activation efficacy may differ in LKB1-functional vs. LKB1-deficient cells. Use isogenic cell lines to isolate genetic variables .
- Assay Conditions : Standardize ATP concentrations and incubation times in kinase assays to minimize false negatives .
- Orthogonal Validation : Combine in vitro data with in vivo pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to confirm relevance .
What is the structural basis for the interaction between this compound and its molecular targets, such as AMPK, and how can this inform the design of more potent analogs?
Q. Advanced
- Binding Mode : The sulfonamide group forms hydrogen bonds with AMPK’s γ-subunit, while the trifluoromethyl group engages in hydrophobic interactions with the ATP-binding pocket .
- SAR Insights : Systematic substitution at the hydroxychroman 4-position (e.g., alkylation or halogenation) modulates potency. Derivatives with bulkier groups (e.g., cyclohexyl) show 10-fold higher activity in PC-3 models .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or favorable π-π stacking with aromatic residues .
What spectroscopic and chromatographic methods are essential for characterizing intermediates and final products during synthesis?
Q. Basic
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity (>95%) .
- Spectroscopy :
- FT-IR : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .
- ¹⁹F NMR : Tracks trifluoromethyl group integrity (δ = -60 to -65 ppm) .
In the context of structure-activity relationship (SAR) studies, which functional groups in this compound are critical for its biological efficacy, and how can systematic modifications enhance its therapeutic potential?
Q. Advanced
- Critical Groups :
- Modification Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
